

Flt3/chk1-IN-2 cell viability assay (e.g., MTT, CellTiter-Glo)

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Compound of Interest

Compound Name: *Flt3/chk1-IN-2*

Cat. No.: *B15138491*

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Application Notes: Flt3/Chk1-IN-2 Cell Viability Assays

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Introduction

Flt3/Chk1-IN-2 is a potent, dual-target inhibitor of FMS-like tyrosine kinase 3 (Flt3) and Checkpoint kinase 1 (Chk1).^[1] Both kinases are critical regulators of cell cycle progression and survival, making them attractive targets in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML). Flt3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication, ITD), leads to constitutive activation of downstream proliferative and anti-apoptotic signaling pathways, including PI3K/Akt and RAS/MAPK.^{[2][3]} Chk1 is a serine/threonine kinase central to the DNA damage response (DDR), arresting the cell cycle to allow for DNA repair.^{[4][5][6]}

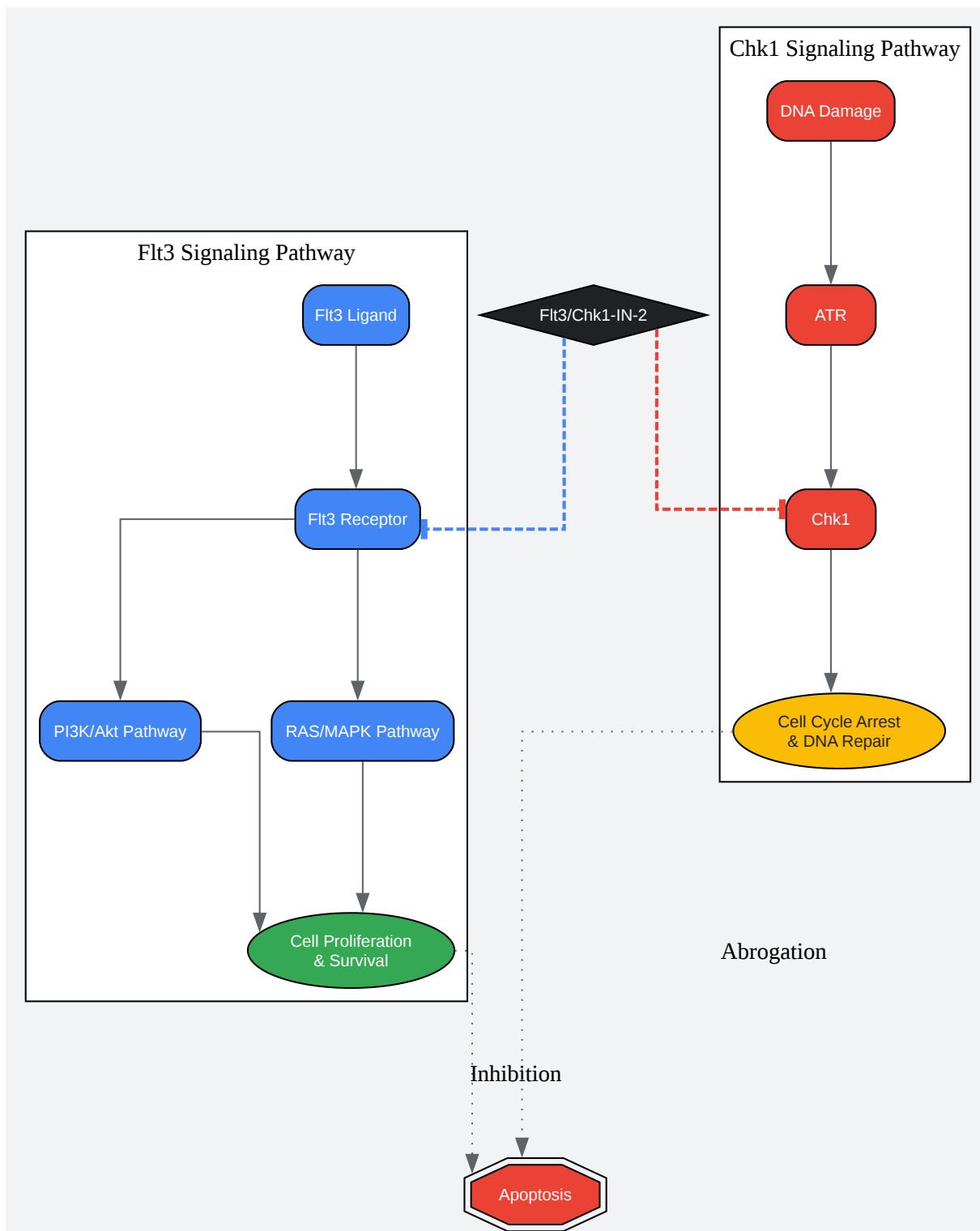
The dual inhibition of Flt3 and Chk1 by **Flt3/Chk1-IN-2** presents a promising therapeutic strategy. By simultaneously blocking the aberrant proliferation signals from mutated Flt3 and abrogating the Chk1-mediated cell cycle checkpoint, **Flt3/Chk1-IN-2** can induce synthetic lethality in cancer cells, leading to enhanced cytotoxicity.^[7] These application notes provide detailed protocols for assessing the effects of **Flt3/Chk1-IN-2** on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

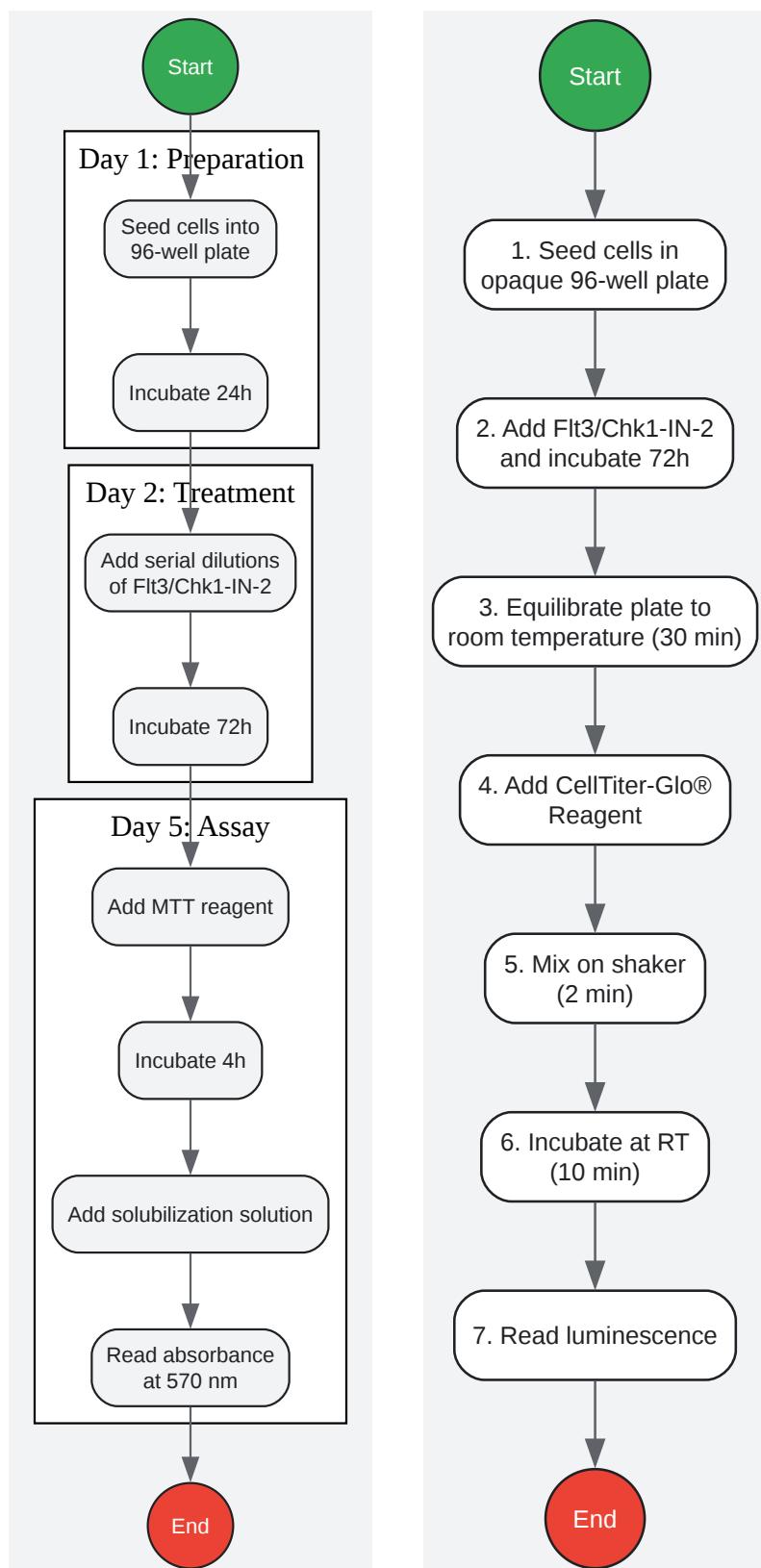
Mechanism of Action: Dual Inhibition of Flt3 and Chk1

Flt3 signaling, initiated by its ligand (FL), activates downstream pathways like PI3K/Akt and RAS/MAPK to promote cell proliferation and survival.[2][8] In AML, Flt3-ITD mutations lead to ligand-independent, constitutive activation of these pathways.[3][9]

Chk1 is a key transducer kinase in the ATR-mediated DNA damage response pathway.[4][10] Upon DNA damage, ATR activates Chk1, which in turn phosphorylates downstream targets like Cdc25, leading to cell cycle arrest and allowing time for DNA repair.[5][6] Many cancer cells rely heavily on this checkpoint for survival due to increased replicative stress.

Flt3/Chk1-IN-2 exerts its cytotoxic effects by concurrently inhibiting both kinases. Inhibition of Flt3 disrupts the oncogenic signaling driving cell growth and survival. Simultaneously, Chk1 inhibition prevents the cell from arresting in response to DNA damage, forcing it into mitosis with unrepaired DNA, which ultimately leads to mitotic catastrophe and apoptosis.[7]



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